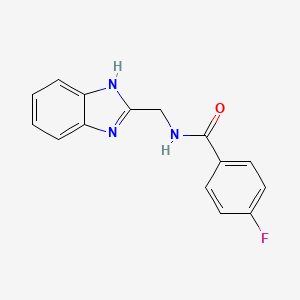

N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

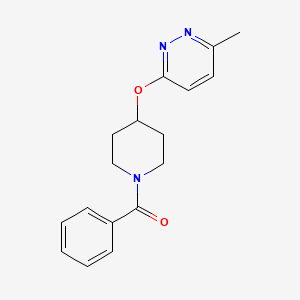

“N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” is a chemical compound that has been used in scientific research . It is a derivative of benzimidazole , which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues and their assessment for activation of human glucokinase (GK) .Molecular Structure Analysis

The molecular structure of “N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” has been analyzed using various techniques. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

The chemical reactions of “N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” have been studied in the context of its use as a potential drug . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” have been reported. The compound has a molecular formula of C15H13N3O, an average mass of 251.283 Da, and a monoisotopic mass of 251.105865 Da .科学研究应用

癌症研究

N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺及其衍生物在抑制癌细胞增殖方面显示出有希望的结果。在一项专注于乳腺癌的研究中,合成了一系列三取代苯并咪唑化合物并评估了它们抑制MDA-MB-231人乳腺癌细胞增殖的能力。在这些化合物中,一种特定的衍生物被确定为一种有效的抑制剂,突出了N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺衍生物在癌症治疗策略中的潜力(Thimmegowda等,2008)。

抗原生动物活性

苯并咪唑衍生物的抗原生动物特性已被广泛研究,其中几种化合物显示出对毛滴虫和贾第鞭毛虫等原生动物寄生虫的有效性。这些研究表明N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺衍生物在治疗由这些病原体引起的感染中具有潜力(Katiyar等,1994)。

放射性药物应用

已探索苯并咪唑衍生物在正电子发射断层扫描(PET)成像中的合成和评估。已研究这些衍生物作为肿瘤成像中放射性示踪剂的潜力,证明了N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺在诊断应用中的多功能性(Zhang等,2010)。

抗癌剂

对2-芳基-5(6)-硝基-1H-苯并咪唑衍生物的进一步研究已发现具有显着抗癌活性的化合物。这些研究突出了这些衍生物在开发靶向癌症治疗中的潜力,其中特定化合物对癌细胞系显示出高水平的细胞毒性,从而强调了N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺衍生物在肿瘤学中的治疗潜力(Romero-Castro等,2011)。

抗组胺潜力

苯并咪唑衍生物也因其抗组胺潜力而受到研究,进一步拓宽了N-(1H-苯并咪唑-2-基甲基)-4-氟苯甲酰胺在治疗环境中的应用范围。这些研究有助于理解苯并咪唑衍生物的药理多功能性,包括它们在治疗过敏性疾病中的应用(Gadhave等,2012)。

安全和危害

未来方向

The future directions for the research on “N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” could involve further studies on its potential therapeutic applications, particularly in the treatment of type-2 diabetes (T2D) and opioid-induced paradoxical pain . Additionally, more research is needed to fully understand its mechanism of action and to explore its potential uses in other medical conditions.

作用机制

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose .

Biochemical Pathways

The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then used in various metabolic processes, including glycolysis and glycogenesis . This can be particularly beneficial in conditions characterized by hyperglycemia, such as type-2 diabetes .

Action Environment

The action, efficacy, and stability of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with glucokinase . Additionally, the presence of other substances, such as inhibitors or other allosteric modulators, can affect the compound’s efficacy .

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMWWOUYTIXRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2728195.png)

![N-(butan-2-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2728204.png)

![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)

![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)

![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2728215.png)